molecular formula C10H10O2 B094711 2-Benzoylpropanal CAS No. 16837-43-7

2-Benzoylpropanal

Cat. No.: B094711
CAS No.: 16837-43-7
M. Wt: 162.18 g/mol
InChI Key: FCYLEYQOYIWKLA-UHFFFAOYSA-N
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Description

2-Benzoylpropanal (systematic name: 3-oxo-2-benzoylpropionaldehyde) is an organic compound featuring a benzoyl (C₆H₅CO-) group attached to a propanal backbone. While direct experimental data for this compound are sparse in the provided evidence, its structure can be inferred from analogous compounds. The benzoyl group introduces electron-withdrawing effects, influencing reactivity and physical properties.

Properties

IUPAC Name

2-methyl-3-oxo-3-phenylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYLEYQOYIWKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural motifs with 2-Benzoylpropanal, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties/Applications Evidence Source
This compound C₁₀H₁₀O₂* 162.19* Aldehyde, benzoyl ketone Hypothesized: Synthetic intermediate Inferred
2-Phenylpropanal C₉H₁₀O 134.18 Aldehyde, phenyl Food additive (FEMA 2886), ≥95% purity; soluble in ethanol
2-(3-Benzoylphenyl)propionitrile C₁₆H₁₁NO 233.27 Benzoyl, nitrile Pharmaceutical intermediate (e.g., ketoprofen synthesis)
2-(5-Benzoylthiophen-2-yl)propanoic acid C₁₄H₁₂O₃S 260.31 Benzoyl, carboxylic acid, thiophene Not specified; likely used in polymer or agrochemical synthesis
2-(2-Benzylphenyl)propan-2-ol C₁₆H₁₈O 226.31 Benzyl, tertiary alcohol Single-crystal X-ray structure reported; potential in material science

Note: Formula and weight for this compound are inferred from structural analogues.

Physical and Chemical Properties

  • 2-Phenylpropanal: Exhibits a refractive index of 1.513–1.523 (n²⁰D) and specific gravity of 1.000–1.013 (d²⁰/²⁰). Soluble in ethanol, with stringent purity (≥95%) for food applications .
  • 2-(3-Benzoylphenyl)propionitrile : Higher molecular weight (233.27) due to the nitrile group; reactivity includes hydrolysis to carboxylic acids or participation in nucleophilic additions .
  • This compound (inferred) : Likely higher polarity than 2-phenylpropanal due to the benzoyl group, leading to lower volatility and altered solubility (e.g., partial solubility in polar aprotic solvents).

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